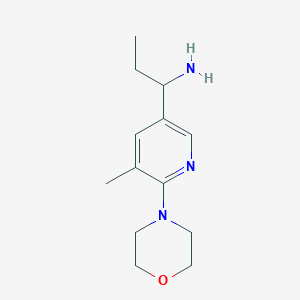

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine

Description

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is a substituted pyridine derivative featuring a morpholine ring at the 6-position, a methyl group at the 5-position, and a propan-1-amine chain at the 3-position of the pyridine core.

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C13H21N3O/c1-3-12(14)11-8-10(2)13(15-9-11)16-4-6-17-7-5-16/h8-9,12H,3-7,14H2,1-2H3 |

InChI Key |

OCOUNQWJNPHSON-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C(=C1)C)N2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Substitution Reactions:

Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-Substituted Analog: 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine

The closest structural analog identified is 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-amine (CAS: 1355196-15-4), which replaces the morpholine group with a piperidine ring (a six-membered saturated amine) . Key differences include:

- Basicity : Piperidine (pKa ~11) is more basic than morpholine (pKa ~8.3), which may influence protonation states under physiological conditions.

- Synthetic Accessibility : Both compounds likely share similar synthetic routes, but the morpholine variant may require additional steps to introduce the oxygen heteroatom.

Pyrimidine-Based Analogs

Compounds such as N,N-dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine () share functional groups (morpholine, amine chains) but differ in their core structure (pyrimidine vs. pyridine). Pyrimidine derivatives often exhibit distinct electronic properties due to their aromatic nitrogen atoms, which can enhance binding to nucleic acids or enzymes like kinases .

Research Implications and Limitations

- Structural Insights : Morpholine’s polarity may improve solubility and blood-brain barrier penetration compared to piperidine analogs, making it advantageous for CNS-targeted therapies.

- Data Gaps: Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known properties of substituents.

Biological Activity

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a pyridine structure, which is critical for its biological interactions. The presence of the methyl group at the 5-position of the pyridine enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine interacts with various biological targets, influencing cellular pathways. Its primary mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in neurotransmitter systems, which could relate to its effects on mood and cognition.

Antimicrobial Activity

Research indicates that 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer effects. In various cancer cell lines, it demonstrated cytotoxic activity through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | Apoptosis induction |

| A549 (lung cancer) | 12.3 | Cell cycle arrest in G1 phase |

| HeLa (cervical cancer) | 10.7 | Induction of intrinsic apoptotic pathway |

Case Studies

In a notable study by Chibale et al., the compound was evaluated alongside other derivatives for their ability to inhibit Mycobacterium tuberculosis (M.tb). The results indicated that certain analogues of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine showed promising activity against M.tb with low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Study Highlights:

- Objective : Evaluate efficacy against M.tb.

- Methodology : In vitro assays using MABA and LORA methods.

- Findings : Selected compounds exhibited MIC values as low as 0.2 µg/mL against M.tb.

Structure–Activity Relationships (SAR)

The biological activity of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is heavily influenced by its structural components. Modifications to the morpholine or pyridine rings can significantly alter potency and selectivity.

Key SAR Findings:

- Substituents on the pyridine ring enhance binding affinity to target enzymes.

- The morpholine moiety is crucial for maintaining solubility and bioavailability.

- Methylation at specific positions increases lipophilicity and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.